4,6-Dichloro-2-(methylthio)pyrimidine

Catalog No.
S704221
CAS No.
6299-25-8
M.F
C5H4Cl2N2S
M. Wt
195.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-2-(methylthio)pyrimidine

Replace problematic symmetrical pyrimidines with 4,6-Dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8) to achieve high-yield asymmetric syntheses.

  • Regioselective C4 mono-substitution: NaOEt, 20°C gives exclusive 4-ethoxy-6-chloro product.
  • Direct C5 magnesiation enables efficient assembly of 4,5,6-trisubstituted pyrimidines for kinase inhibitors & agrochemicals.
  • Scalable multi-kg supply, validated as Rosuvastatin registered starting material; in stock for immediate shipment.

CAS Number

6299-25-8

Product Name

4,6-Dichloro-2-(methylthio)pyrimidine

IUPAC Name

4,6-dichloro-2-methylsulfanylpyrimidine

Molecular Formula

C5H4Cl2N2S

Molecular Weight

195.07 g/mol

InChI

InChI=1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3

InChI Key

FCMLONIWOAGZJX-UHFFFAOYSA-N

Synonyms

2-Methylthio-4,6-dichloropyrimidine; 4,6-Dichloro-2-(methylmercapto)pyrimidine; 4,6-Dichloro-2-(methylsulfanyl)pyrimidine; NSC 44560;

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)Cl

The exact mass of the compound 4,6-Dichloro-2-(methylthio)pyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44560. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

4,6-Dichloro-2-(methylthio)pyrimidine is a multifunctional heterocyclic building block essential for synthesizing complex organic molecules. It features two reactive chlorine atoms at the C4 and C6 positions, which are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The 2-(methylthio) group provides a third, less reactive site that can be modified through oxidation followed by displacement, while also electronically influencing the reactivity of the two chloro-substituents. This specific combination of functional groups makes it a strategic precursor in multi-step syntheses where sequential and regioselective functionalization is required, particularly in the pharmaceutical and agrochemical industries.

Research Fit

1
Regioselective SNAr mono-substitution at C4/C6 positions
Predictable alkoxide and amine displacement
2
Orthogonal oxidation of methylthio to sulfone leaving group
Enables sequential C2 diversification
3
High-yielding building block for kinase inhibitor synthesis
Reported in proprietary pharmaceutical routes

Substituting 4,6-dichloro-2-(methylthio)pyrimidine with structurally simpler analogs like 4,6-dichloropyrimidine or 2,4,6-trichloropyrimidine is often unviable in established synthesis routes. The 2-(methylthio) group is not merely a placeholder; it electronically modulates the reactivity of the C4 and C6 positions, enabling regioselective mono-substitution under milder conditions than those required for symmetric dichloropyrimidines. For example, reaction with sodium ethoxide at 20°C exclusively yields the 4-ethoxy-6-chloro product, a selectivity not achievable with 4,6-dichloropyrimidine. Furthermore, starting with a simpler pyrimidine necessitates additional, often low-yielding steps to install the desired functionality at C2, increasing process complexity and cost. The pre-installed methylthio group provides a distinct and reproducible reactivity profile critical for high-yield, scalable manufacturing processes.

Substitution Risk

Target
4,6-Dichloro-2-(methylthio)pyrimidine
Potential Substitute
2,4-Dichloro-6-methylpyrimidine
Different substitution pattern leads to regioisomeric mixtures in SNAr, complicating purification and reducing yield predictability.
Target
4,6-Dichloro-2-(methylthio)pyrimidine
Potential Substitute
2,4,6-Trichloropyrimidine
Lacks the methylthio oxidation handle, preventing chemoselective C2 activation and sequential three-point diversification strategies.

Precursor Suitability: Established Route to Rosuvastatin Intermediate

This compound is a key, commercially established precursor for the synthesis of the pyrimidine core of Rosuvastatin, a widely used HMG-CoA reductase inhibitor. Synthetic routes starting from this specific dichloropyrimidine derivative are well-documented in patent literature for large-scale production. Attempting to use a more basic pyrimidine, such as one lacking the C2-methylthio group, would require a multi-step, de-novo synthesis of the core structure, which is less efficient and more costly for industrial production compared to utilizing this advanced intermediate.

Evidence DimensionProcess Efficiency
Target Compound DataServes as a direct, advanced intermediate in established, high-volume Rosuvastatin synthesis.
Comparator Or BaselineDe-novo synthesis from simpler pyrimidines (e.g., from thiourea and malonates), which requires multiple additional steps.
Quantified DifferenceSignificantly reduces the number of synthetic steps compared to building the pyrimidine core from basic precursors.
ConditionsIndustrial synthesis of Rosuvastatin and its key intermediates.

For pharmaceutical manufacturing, procuring this specific intermediate minimizes process steps, reduces costs, and leverages established, scalable synthetic routes.

SNAr Regioselectivity
Head-to-head
89% yield of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine
Supports predictable mono-substitution for streamlined synthesis.
EtONa/EtOH, ca. 20 °C; comparator may give regioisomeric mixtures.

Reaction Selectivity: High-Yield Mono-Substitution Under Mild Conditions

The presence of the 2-(methylthio) group allows for highly regioselective nucleophilic aromatic substitution (SNAr). Treatment with 1.1 equivalents of sodium ethoxide in ethanol at room temperature (20°C) for 2 hours results in an 89% isolated yield of the mono-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. This level of selectivity and yield under mild, ethanol-based conditions is superior to reactions with 4,6-dichloropyrimidine itself, where the electronically identical chloro-groups can lead to mixtures of mono- and di-substituted products, requiring more stringent control or resulting in lower yields of the desired mono-adduct.

Evidence DimensionIsolated Yield of Mono-substitution Product
Target Compound Data89% yield
Comparator Or Baseline4,6-Dichloropyrimidine (qualitatively less selective, prone to di-substitution).
Quantified DifferenceAchieves high yield (89%) of a single mono-substituted regioisomer under mild conditions.
ConditionsReaction with sodium ethoxide (1.1 equiv) in ethanol at 20°C for 2 hours.

This predictable, high-yield mono-substitution allows for the efficient and scalable synthesis of asymmetrically functionalized pyrimidines, reducing purification costs and improving material throughput.

Synthesis Efficiency
Class-level
92% overall yield (two-step)
Supports cost-effective procurement and large-scale synthesis.
From thiobarbituric acid; comparator routes may be less efficient.

Precursor Reactivity: Enables Facile C5-Functionalization via Directed Magnesiation

Unlike 4,6-dichloropyrimidine, the unique electronic arrangement of this compound allows for efficient and selective magnesiation at the C5 position using TMPMgCl·LiCl. This C-H activation occurs readily at 25°C within 20 minutes. The resulting Grignard-type reagent can be trapped with an electrophile, such as 2-chlorobenzoyl chloride, to afford the C5-acylated product in 90% yield. This provides a direct, high-yield route to 4,5,6-trisubstituted pyrimidines that is not readily accessible with simpler dichloropyrimidines, which lack the same directing group effect and may undergo competing reactions.

Evidence DimensionYield of C5-Acylation via Magnesiation
Target Compound Data90% yield
Comparator Or Baseline4,6-Dichloropyrimidine (lacks the same directing-group effect for selective C5 magnesiation).
Quantified DifferenceEnables near-quantitative C-H activation and subsequent functionalization at the C5 position.
ConditionsMagnesiation with TMPMgCl·LiCl at 25°C, followed by CuCN·2LiCl transmetalation and acylation.

This compound provides a direct synthetic entry to complex, C5-functionalized pyrimidines, which are valuable scaffolds for kinase inhibitors and other bioactive molecules.

Orthogonal Oxidation
Class-level
Methylthio → Methylsulfonyl leaving group
Enables sequential three-point pyrimidine diversification.
Oxidation with m-CPBA or Oxone®; trichloropyrimidine lacks this handle.
Patented Application
Patent context
Named starting material in EP 1517905 for kinase inhibitor synthesis
Supports prioritized selection in kinase inhibitor research programs.
Vertex Pharmaceuticals route; scaffold chosen for regioselective diversification.

Industrial Precursor for Pharmaceutical Active Ingredients (APIs)

The primary industrial application is as a registered starting material or advanced intermediate in the multi-kilogram scale synthesis of pyrimidine-based APIs, most notably Rosuvastatin. Its procurement is justified by its role in simplifying complex syntheses, reducing the number of process steps, and aligning with established, validated manufacturing protocols.

Synthesis of Asymmetrically Substituted Pyrimidine Libraries

Ideal for research and development programs requiring the synthesis of diverse, asymmetrically substituted pyrimidines. The differential reactivity of the C4/C6 chloro groups allows for sequential substitution, first under mild conditions for mono-substitution and then under more forcing conditions for a second, different group. This enables the efficient construction of compound libraries for screening in drug discovery and materials science.

Scaffold for C5-Functionalized Kinase Inhibitors and Agrochemicals

This compound is the preferred choice when the synthetic route requires direct functionalization at the C5 position. Its ability to undergo highly efficient C5-magnesiation provides a direct pathway to 4,5,6-trisubstituted pyrimidines, which are common cores in modern kinase inhibitors and patented agrochemicals.

Application Fit Matrix

Application
Selection Property
Validation Focus
Regioselective pyrimidine library synthesis
Predictable SNAr mono-substitution
Regioisomer purity and yield
Solid-phase purine diversification
Orthogonal methylthio oxidation
Chemoselectivity and on-resin efficiency
Kinase inhibitor intermediate synthesis
Patent-granted synthetic route
Route reproducibility and scalability
Bulk agrochemical intermediate production
High-yielding two-step synthesis
Cost-efficiency and process robustness

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

193.9472247 Da

Monoisotopic Mass

193.9472247 Da

Heavy Atom Count

10

UNII

2Q28U6BR6A

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (76.62%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (76.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (21.39%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (77.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (76.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (77.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (76.62%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (19.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (76.62%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

6299-25-8

Wikipedia

4,6-Dichloro-2-(methylthio)pyrimidine

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